

3-Chloro-4-hydroxy-5-nitrobenzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Chloro-4-hydroxy-5-nitrobenzaldehyde

CAS No.: 98555-61-4

Cat. No.: B3333429

[Get Quote](#)

The Chemical and Pharmacological Profile of **3-Chloro-4-hydroxy-5-nitrobenzaldehyde**: A Technical Guide for Advanced Drug Development

Executive Summary & Structural Rationale

In the landscape of rational drug design, highly functionalized benzaldehydes serve as critical pharmacophoric scaffolds. **3-Chloro-4-hydroxy-5-nitrobenzaldehyde** (CAS: 98555-61-4) is a tetrasubstituted aromatic building block that has garnered significant attention in medicinal chemistry. The precise arrangement of an electronegative chlorine atom and a strongly electron-withdrawing nitro group flanking a phenolic hydroxyl creates a highly polarized, electron-deficient aromatic system.

This specific electronic topology makes the compound an exceptionally reactive electrophile in multi-component cyclization reactions, serving as a foundational intermediate in the synthesis of S-nitrosogluthathione reductase (GSNOR) inhibitors[1] and programmed cell death protein 1 (PD-1/PD-L1) immunomodulators[2].

Physicochemical Profiling and Reactivity Dynamics

To effectively utilize this compound in synthetic workflows, researchers must understand how its functional groups interact synergistically. The table below summarizes its core properties and the structural impact of its substituents.

Table 1: Physicochemical and Structural Properties of **3-Chloro-4-hydroxy-5-nitrobenzaldehyde**

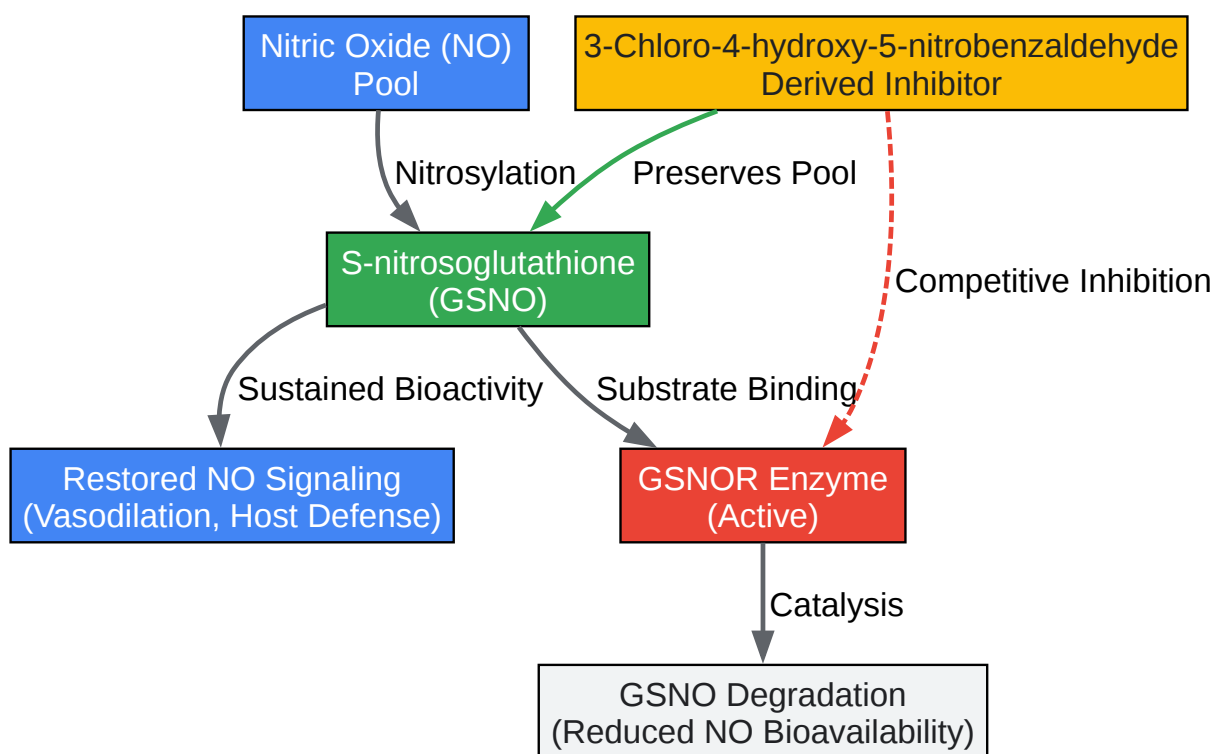
Property	Value / Detail	Structural & Synthetic Impact
CAS Number	98555-61-4	Standardized identifier for procurement and regulatory tracking.
Molecular Formula	C7H4ClNO4	Provides a low molecular weight (201.56 g/mol) ideal for maintaining favorable Ligand Efficiency (LE) in downstream APIs.
Electronic Effects	Strong (Inductive) and (Mesomeric)	The and groups withdraw electron density from the ring, drastically increasing the electrophilicity of the carbon.
Phenolic Acidity	Highly Acidic (Lowered)	The flanking electron-withdrawing groups stabilize the phenoxide anion, making the hydroxyl group a potent hydrogen bond donor in biological targets.
Oxidation Potential	High Susceptibility	The aldehyde is prone to auto-oxidation into 3-chloro-4-hydroxy-5-nitrobenzoic acid, necessitating strict inert-gas storage.

Mechanistic Applications in Therapeutics

GSNOR Inhibition and Nitric Oxide (NO) Modulation

Nitric oxide (NO) is a transient, highly reactive gaseous signaling molecule with a half-life of 3-5 seconds in vivo, governing critical events like vasodilation and host defense[1]. To stabilize NO, biological systems convert it into S-nitrosothiols (SNOs), primarily S-nitrosoglutathione (GSNO) [1]. The enzyme GSNOR catabolizes GSNO, thereby reducing NO bioavailability[1].

Derivatives synthesized from **3-chloro-4-hydroxy-5-nitrobenzaldehyde** act as potent GSNOR inhibitors[1]. By competitively binding to GSNOR, these compounds prevent the degradation of GSNO, thereby restoring systemic NO signaling—a therapeutic strategy for asthma, cardiovascular diseases, and inflammatory disorders[1].



[Click to download full resolution via product page](#)

Fig 1. Mechanism of GSNOR inhibition preserving NO bioavailability.

PD-1/PD-L1 Immunomodulation

Beyond cardiovascular and respiratory applications, this aldehyde is utilized in oncology. It serves as a precursor for substituted phenylpropenylpyridine derivatives, which act as

immunomodulators targeting the PD-1/PD-L1 checkpoint pathway[2]. The unique substitution pattern of the benzaldehyde ring ensures precise steric and electronic complementarity within the PD-L1 binding pocket[2].

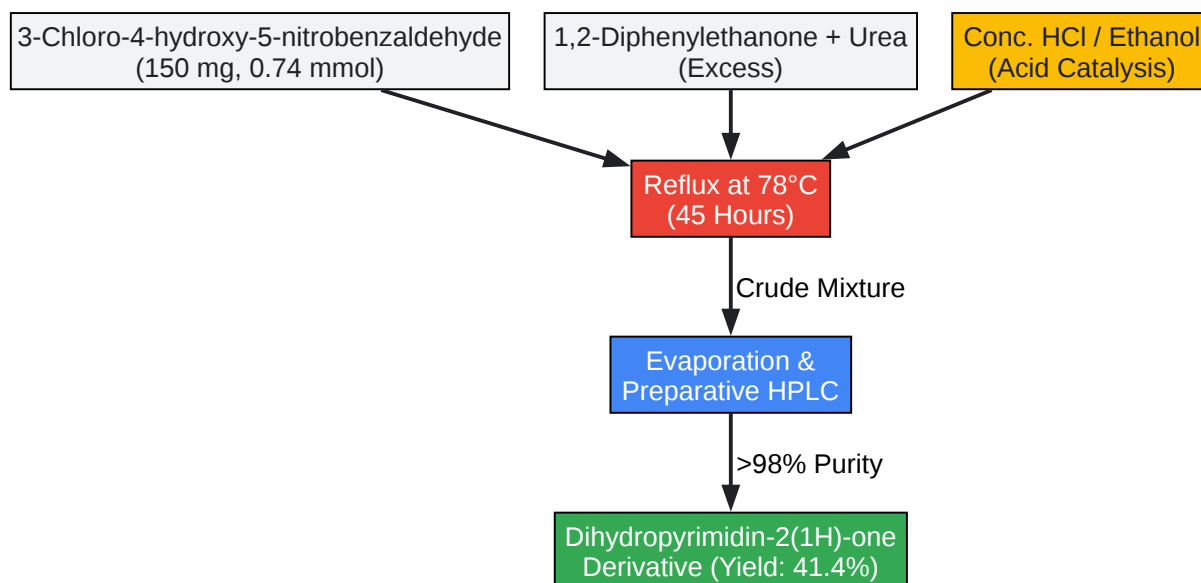
Experimental Workflows: Synthesis & Self-Validating Protocols

Synthesis of Dihydropyrimidin-2(1H)-one Derivatives

The synthesis of GSNOR inhibitors relies on a multi-component Biginelli-type condensation. The high electrophilicity of **3-chloro-4-hydroxy-5-nitrobenzaldehyde** accelerates the initial formation of the acyliminium intermediate[1].

Step-by-Step Methodology:

- **Reagent Assembly:** Combine 150 mg (0.74 mmol) of **3-chloro-4-hydroxy-5-nitrobenzaldehyde**, 146.0 mg (0.74 mmol) of 1,2-diphenylethanone, and 133.9 mg (2.23 mmol) of urea in a reaction vessel[1].
- **Catalysis:** Add 3 mL of absolute ethanol as the solvent, followed by the dropwise addition of 0.5 mL concentrated hydrochloric acid to activate the carbonyl carbon[1].
- **Thermodynamic Drive:** Reflux the mixture at 78°C for 45 hours[1]. **Causality Note:** The prolonged reflux is required because while the electron-withdrawing groups activate the aldehyde, they also stabilize the resulting iminium intermediate, requiring sustained thermal energy to drive the final cyclization step.
- **Isolation:** Cool the mixture to room temperature and evaporate the solvent under reduced pressure[1].
- **Purification:** Purify the crude residue via preparative High-Performance Liquid Chromatography (HPLC) to yield the target compound (Yield: ~41.4%)[1].



[Click to download full resolution via product page](#)

Fig 2. Multi-component Biginelli-type condensation workflow.

Self-Validating Analytical Protocol for Quality Control

To ensure trustworthiness and reproducibility, the protocol must be self-validating. Aldehydes are notoriously susceptible to oxidation, which can derail the Biginelli condensation.

- Pre-Reaction Validation (TLC/NMR): Before initiating the reaction, analyze the **3-chloro-4-hydroxy-5-nitrobenzaldehyde** via

-NMR. The presence of a sharp singlet at ~9.8–10.2 ppm confirms the intact aldehyde. If a broad peak appears at ~12.0–13.0 ppm, the batch has oxidized to the carboxylic acid and must be recrystallized.

- In-Process Validation (LC-MS): At

and

, sample 10 μ L of the reaction mixture, quench in

, and analyze via LC-MS. The reaction validates its own progression when the peak corresponding to the starting aldehyde (

~200

) diminishes in direct proportion to the emergence of the target dihydropyrimidin-2(1H)-one mass.

References

- [1] Title: US8741915B2 - Dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors | Source: Google Patents | URL:
- [2] Title: WO2020228649A1 - Substituted phenylpropenylpyridine derivative, preparation method therefor and medical use thereof | Source: Google Patents | URL:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. US8741915B2 - Dihydropyrimidin-2(1H)-one compounds as S-nitrosoglutathione reductase inhibitors - Google Patents [patents.google.com]
- 2. WO2020228649A1 - [\[3-Chloro-4-hydroxy-5-nitrobenzaldehyde chemical properties\]](#) - Google Patents [patents.google.com]
- To cite this document: BenchChem. [3-Chloro-4-hydroxy-5-nitrobenzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3333429/docs#3-chloro-4-hydroxy-5-nitrobenzaldehyde-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)